molecular formula C20H19FN2O3S B2375322 ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207001-03-3

ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No. B2375322
CAS RN: 1207001-03-3
M. Wt: 386.44
InChI Key: PXXUBTYUMVBDOY-UHFFFAOYSA-N
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Description

The compound “ethyl 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a 4-fluorophenyl group and a 4-methoxyphenyl group . The molecule also contains a thioacetate group attached to the imidazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a heterocyclic aromatic ring. The fluorophenyl and methoxyphenyl groups are likely to contribute to the compound’s overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring and the substituent groups. The electron-withdrawing fluorine atom on the phenyl ring and the electron-donating methoxy group on the other phenyl ring could impact the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom, for example, could increase the compound’s stability and affect its boiling and melting points .

Scientific Research Applications

  • Crystallographic Studies :

    • Ethylation of imidazole-4-acetate methyl ester leads to compounds with significant structural interest, as shown in the study of 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester and its derivatives. These compounds have potential applications in crystallography due to their complex structures and intermolecular interactions (Banerjee et al., 2013).
  • Anticancer and Antioxidant Activities :

    • Compounds derived from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, such as thiophene, pyrazole, and coumarin derivatives, have shown significant antitumor activities against various cancer cell lines (Mohareb & Gamaan, 2018).
    • Novel derivatives incorporating the ethyl 2-(1H-imidazol-2-yl)acetate structure have exhibited promising antioxidant and anticancer activities. This includes compounds that show higher antioxidant activity than ascorbic acid and cytotoxicity against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
  • Chemical Synthesis and Modification :

    • Ethyl 2-(1H-imidazol-1-yl)acetate, a related compound, serves as a precursor in synthesizing a variety of Schiff bases and 1,3,4-oxadiazole compounds, which are of interest due to their antibacterial properties (Al-badrany et al., 2019).
  • Pharmacological Activities :

    • Related compounds, such as ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, have been synthesized and screened for anti-inflammatory, analgesic, and antioxidant activities. They showed significant pharmacological activities, comparable to known drugs like indomethacin and aspirin (Attimarad et al., 2017).
  • Thromboxane Synthase Inhibition :

    • Analogs of compounds containing the 1H-imidazole structure have been evaluated as thromboxane synthase inhibitors, showing significant potential in this domain (Manley et al., 1987).

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information about the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as its biological activity. Further studies would be needed to explore these aspects .

properties

IUPAC Name

ethyl 2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-19(24)13-27-20-22-12-18(14-4-10-17(25-2)11-5-14)23(20)16-8-6-15(21)7-9-16/h4-12H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXUBTYUMVBDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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